4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound that features a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the reaction of thiophene derivatives with sulfonyl chlorides under basic conditions to form the thiophen-2-ylsulfonyl group . The spirocyclic structure is often formed through a cyclization reaction involving diazaspiro compounds and tosyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to thiols under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and tosyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the sulfonyl group produces thiols .
Scientific Research Applications
4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s spirocyclic structure allows it to fit into unique binding pockets, making it a potent inhibitor . Additionally, its sulfonyl and tosyl groups can form strong interactions with amino acid residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its activity as a delta opioid receptor agonist.
1-Thia-4-azaspiro[4.5]decane: Exhibits anticancer activity and is used in the synthesis of thiazolopyrimidine derivatives.
1,6,9-Trioxaspiro[4.5]decane: Found in natural products and used in the synthesis of bioactive compounds.
Uniqueness
4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is unique due to its combination of a thiophene ring, sulfonyl group, and spirocyclic structure. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-(4-methylphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S3/c1-15-4-6-16(7-5-15)27(21,22)19-10-8-18(9-11-19)20(12-13-25-18)28(23,24)17-3-2-14-26-17/h2-7,14H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQNQKTUBJWPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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